molecular formula C25H29N3O3 B299409 N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B299409
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: SIZZIKHDPPBPCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CXCR4 antagonist, is a chemical compound that has gained significant attention in scientific research. CXCR4 antagonist is a small molecule that binds to the CXCR4 receptor, which is a chemokine receptor that plays a crucial role in cell migration, immune response, and cancer metastasis.

Wirkmechanismus

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist binds to the this compound receptor and inhibits the interaction between this compound and its ligand, CXCL12. CXCL12 is a chemokine that plays a crucial role in cell migration and immune response. This compound is overexpressed in many types of cancer cells and plays a crucial role in cancer metastasis. By blocking the interaction between this compound and CXCL12, this compound antagonist inhibits cancer cell migration and invasion, thereby preventing cancer metastasis. This compound antagonist also sensitizes cancer cells to chemotherapy drugs by inhibiting the this compound-mediated drug resistance.
Biochemical and Physiological Effects
This compound antagonist has been shown to have several biochemical and physiological effects. This compound antagonist inhibits cancer cell migration and invasion by blocking the this compound-mediated signaling pathway. This compound antagonist also sensitizes cancer cells to chemotherapy drugs by inhibiting the this compound-mediated drug resistance. This compound antagonist has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound antagonist has also been shown to enhance angiogenesis, which is the process of new blood vessel formation, by promoting the migration and proliferation of endothelial cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has several advantages for lab experiments. This compound antagonist is a small molecule that is easy to synthesize and purify. This compound antagonist has high selectivity and affinity for the this compound receptor, which makes it an ideal tool for studying the this compound-mediated signaling pathway. This compound antagonist has also been used as a probe for imaging this compound expression in vivo. However, this compound antagonist has some limitations for lab experiments. This compound antagonist is not stable in aqueous solutions and requires the addition of organic solvents for stability. This compound antagonist also has poor solubility in water, which limits its use in in vivo studies.

Zukünftige Richtungen

For N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist research include the development of more potent and selective this compound antagonists, the optimization of the synthesis method for large-scale production, and the evaluation of this compound antagonist in combination with other therapeutic agents. This compound antagonist has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, and future research in this area is warranted.

Synthesemethoden

The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist involves several steps that require expertise in organic chemistry. The first step involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) to form Boc-cyclohexylamine. The second step is the reaction of Boc-cyclohexylamine with 2-aminobenzoic acid to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzoic acid. The third step is the coupling of N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-aminobenzoic acid with 4-methylphenyl isocyanide to form N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves the oxidation of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide to form this compound, which is this compound antagonist.

Wissenschaftliche Forschungsanwendungen

N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide antagonist has been extensively studied in scientific research due to its potential therapeutic applications. This compound antagonist has been shown to inhibit cancer metastasis by blocking the interaction between this compound and its ligand, CXCL12. This compound antagonist has also been shown to enhance the efficacy of chemotherapy by sensitizing cancer cells to chemotherapy drugs. In addition, this compound antagonist has been studied for its potential use in the treatment of HIV/AIDS, autoimmune diseases, and cardiovascular diseases.

Eigenschaften

Molekularformel

C25H29N3O3

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-17-11-13-20(14-12-17)28-16-18(15-23(28)29)24(30)27-22-10-6-5-9-21(22)25(31)26-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-16H2,1H3,(H,26,31)(H,27,30)

InChI-Schlüssel

SIZZIKHDPPBPCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

Kanonische SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.